(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((12-methyltetraphen-7-yl)methyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
Description
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((12-methyltetraphen-7-yl)methyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a purine nucleoside derivative characterized by:
- A tetrahydrofuran ring with stereospecific hydroxyl and hydroxymethyl groups (2R,3S,4R,5R configuration).
- A 6-(((12-methyltetraphen-7-yl)methyl)amino) substituent on the purine base, introducing a bulky aromatic moiety.
- Potential applications in targeting adenosine receptors or enzymes due to its structural mimicry of endogenous nucleosides.
Properties
Molecular Formula |
C30H27N5O4 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(12-methylbenzo[a]anthracen-7-yl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C30H27N5O4/c1-16-18-7-4-5-9-20(18)22(21-11-10-17-6-2-3-8-19(17)24(16)21)12-31-28-25-29(33-14-32-28)35(15-34-25)30-27(38)26(37)23(13-36)39-30/h2-11,14-15,23,26-27,30,36-38H,12-13H2,1H3,(H,31,32,33)/t23-,26-,27-,30-/m1/s1 |
InChI Key |
TZFLMOVMUDSLPD-WFCSWSGSSA-N |
Isomeric SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O)C=CC7=CC=CC=C72 |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O)C=CC7=CC=CC=C72 |
Origin of Product |
United States |
Biological Activity
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(((12-methyltetraphen-7-yl)methyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the fields of immunology and oncology. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.4 g/mol. It features a tetrahydrofuran ring and a purine base, which are critical for its biological interactions. The stereochemistry at multiple chiral centers contributes to its specificity in biological systems.
This compound exhibits its biological activity primarily through:
- Adenosine Receptor Modulation : It acts as an agonist for the adenosine A2A receptor, which plays a crucial role in mediating anti-inflammatory responses and regulating immune system functions .
- Inhibition of Leukocyte Activation : The compound has been shown to inhibit leukocyte recruitment and activation, providing potential therapeutic benefits in inflammatory diseases .
Anti-inflammatory Effects
Research indicates that this compound can reduce inflammation by inhibiting the activation of leukocytes. This mechanism suggests its potential use as an alternative to corticosteroids in treating inflammatory conditions due to a more favorable side-effect profile .
Anticancer Properties
Preliminary studies have indicated that derivatives of this compound may exhibit anticancer activity. The purine structure is known for its role in nucleic acid synthesis, which is crucial for rapidly dividing cancer cells.
Cytokinin Analog Activity
The compound also functions as a cytokinin analog in plant biotechnology, promoting cell division and delaying senescence. This property could be leveraged for agricultural applications as well.
Case Studies and Research Findings
- Study on Inflammatory Response :
-
Anticancer Activity Assessment :
- In vitro assays have shown that derivatives of this compound inhibit the proliferation of certain cancer cell lines. The underlying mechanism appears to involve interference with DNA synthesis pathways due to its purine structure.
-
Cytokinin Activity in Plants :
- Research has highlighted the effectiveness of this compound as a cytokinin analog in promoting growth and delaying senescence in various plant species. This finding opens avenues for its application in agriculture to enhance crop yields.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations at the Purine 6-Position
The 6-position of the purine ring is critical for modulating biological activity. Below is a comparative analysis of substituents:
Modifications at Purine 2- and 8-Positions
Some analogs feature substitutions at other purine positions, altering selectivity and activity:
Bulky Aromatic and Heterocyclic Substituents
The target compound’s 12-methyltetraphen-7-yl group distinguishes it from other analogs with large substituents:
Stereochemical and Backbone Modifications
Variations in sugar moiety stereochemistry or backbone functionalization impact conformational stability:
Q & A
Q. What are the recommended handling and storage conditions for this compound to ensure stability?
Answer:
- Handling: Avoid skin/eye contact and dust formation. Use PPE (nitrile gloves, face shields, safety glasses) and ensure local exhaust ventilation. Work under inert atmospheres to minimize oxidation .
- Storage: Store at -10°C in an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Use airtight containers to limit moisture exposure .
Q. How can researchers confirm the identity and purity of the compound post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., δ 3.46–3.74 ppm for H-5' protons, δ 8.11 ppm for purine H-2) .
- Mass Spectrometry (ESI-MS): Confirm molecular weight via peaks such as m/z 345.1 [M+H]+ .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (C18) with UV detection at 260 nm (purine absorbance) to assess purity (>95%) .
Q. What safety precautions are critical due to its acute toxicity classification?
Answer:
- Acute Toxicity Mitigation: Avoid inhalation/ingestion. Use fume hoods for weighing and dissolution.
- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Do not induce vomiting if ingested—seek medical help immediately .
Advanced Research Questions
Q. How can conflicting toxicological data (e.g., carcinogenicity vs. non-carcinogenicity) be resolved?
Answer:
- In Vitro vs. In Vivo Testing: Conduct Ames tests (mutagenicity) and rodent carcinogenicity studies. Note that IARC and ACGIH classify it as non-carcinogenic, but OSHA flags respiratory irritation .
- Dose-Dependent Studies: Perform cytotoxicity assays (e.g., IC50 in HEK293 cells) to clarify thresholds for organ toxicity .
Q. What strategies optimize synthesis yield and regioselectivity for the purine-tetrahydrofuran linkage?
Answer:
- Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) for hydroxyl groups to prevent side reactions.
- Coupling Conditions: Employ Mitsunobu reactions (e.g., DIAD, Ph3P) for stereospecific purine attachment. Optimize solvent (DMF or THF) and temperature (0–25°C) .
- Purification: Chromatography with silica gel (ethyl acetate/methanol gradient) removes unreacted intermediates .
Q. How can computational modeling predict its interactions with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to purine receptors (e.g., adenosine deaminase). Focus on the 12-methyltetraphen-7-yl moiety’s hydrophobic interactions .
- MD Simulations: Analyze stability of hydrogen bonds between the hydroxymethyl group and catalytic residues (e.g., using GROMACS) .
Q. How to assess environmental impact given limited ecological data (e.g., biodegradability)?
Answer:
- Bioaccumulation Studies: Measure logP (octanol-water partition coefficient) to predict lipid solubility.
- Microcosm Experiments: Test degradation in soil/water systems under aerobic/anaerobic conditions. Monitor via LC-MS for breakdown products .
Data Gaps and Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
